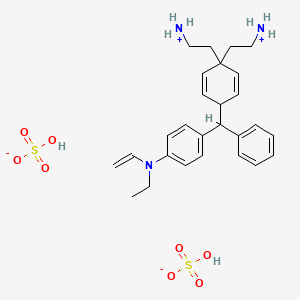
Astradiamant green GX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Basic Green 1 is synthesized through the condensation of benzaldehyde with N,N-diethylaniline in the presence of sulfuric acid or hydrochloric acid. The resulting leuco compound is then oxidized in hydrochloric acid solution using lead dioxide or manganese dioxide . Alternatively, acetic acid can be used, and the leuco base is oxidized catalytically with atmospheric oxygen in the presence of (dihydrodibenzotetraaza14-annulene)iron and chloranil .
Industrial Production Methods: In industrial settings, the production of Basic Green 1 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Basic Green 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead dioxide or manganese dioxide in hydrochloric acid solution.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenation or nitration reactions using appropriate halogenating or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the leuco compound yields the green dye, while reduction can lead to the formation of colorless leuco compounds .
Applications De Recherche Scientifique
Basic Green 1 has a wide range of scientific research applications:
Chemistry: Used as an ion association reagent for spectrophotometric analysis.
Biology: Employed in staining techniques for microscopy and as a biological stain.
Medicine: Utilized as a topical antiseptic due to its antibacterial properties against gram-positive bacteria.
Industry: Applied in the dyeing of textiles and as a colorant in various products.
Mécanisme D'action
The mechanism of action of Basic Green 1 involves its interaction with cellular components. It inhibits the growth of gram-positive bacteria by interfering with their cellular processes. The dye binds to cellular structures, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Basic Green 4 (Malachite Green): Similar in structure but differs in the nature of the N,N’-alkyl substituents (methyl groups for Basic Green 4 and ethyl groups for Basic Green 1).
Crystal Violet: Another triarylmethane dye with similar applications but different molecular structure.
Methyl Green: Used in similar staining applications but has a different chemical composition.
Uniqueness: Basic Green 1 is unique due to its specific molecular structure, which imparts distinct properties such as its vibrant green color and antibacterial activity. Its ability to bind to cellular structures makes it particularly useful in microbiological and medical applications .
Propriétés
Formule moléculaire |
C27H39N3O8S2 |
|---|---|
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
2-[1-(2-azaniumylethyl)-4-[[4-[ethenyl(ethyl)amino]phenyl]-phenylmethyl]cyclohexa-2,5-dien-1-yl]ethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C27H35N3.2H2O4S/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-5(2,3)4/h3,5-17,24,26H,1,4,18-21,28-29H2,2H3;2*(H2,1,2,3,4) |
Clé InChI |
UURSSPGMJADCAU-UHFFFAOYSA-N |
SMILES canonique |
CCN(C=C)C1=CC=C(C=C1)C(C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.OS(=O)(=O)[O-].OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)

![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)

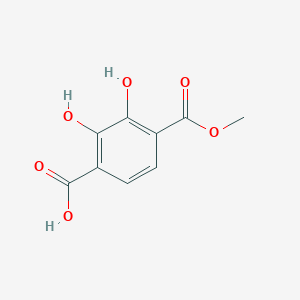
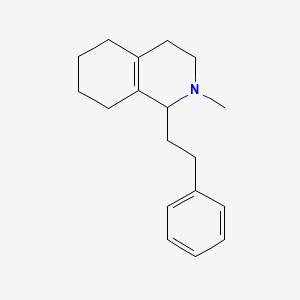
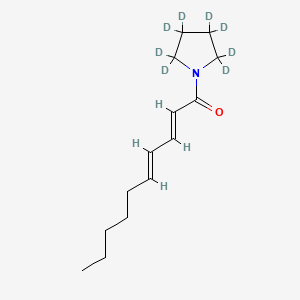
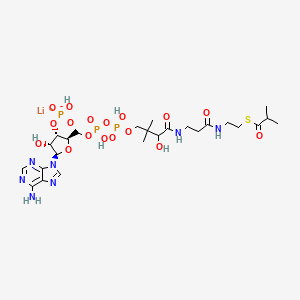
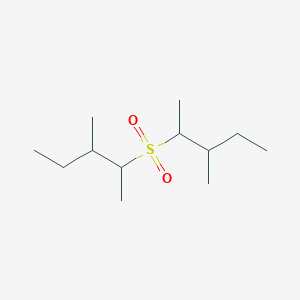
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)

